molecular formula C12H24N2 B13188231 1-Cycloheptyl-2-methylpiperazine

1-Cycloheptyl-2-methylpiperazine

Cat. No.: B13188231
M. Wt: 196.33 g/mol
InChI Key: WHOLJSXOKAKISZ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-2-methylpiperazine is a chemical compound provided for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Chemical Identifiers: • CAS Number: 1225704-28-8 • Molecular Formula: C12H24N2 • Molecular Weight: 196.33 g/mol Research Context: Piperazine derivatives are frequently utilized in medicinal chemistry and drug discovery research. They serve as valuable building blocks for the synthesis of more complex molecules and are known to be key structural motifs in compounds targeting a range of biological activities . Piperazine cores are commonly explored for their ability to optimize the physicochemical properties of lead compounds and act as scaffolds for arranging pharmacophoric groups . Researchers investigate these derivatives for their potential across various therapeutic areas. Please refer to the Certificate of Analysis for specific batch information. Handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-cycloheptyl-2-methylpiperazine

InChI

InChI=1S/C12H24N2/c1-11-10-13-8-9-14(11)12-6-4-2-3-5-7-12/h11-13H,2-10H2,1H3

InChI Key

WHOLJSXOKAKISZ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CCCCCC2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 1-Boc-2-methylpiperazine Intermediate

  • Start with 2-methylpiperazine, which can be selectively protected at the 1-nitrogen position using tert-butyloxycarbonyl (Boc) anhydride to yield 1-Boc-2-methylpiperazine.
  • This protection prevents multiple substitutions and directs subsequent alkylation to the unprotected nitrogen.

Step 2: Nucleophilic Substitution with Cycloheptyl Halide

  • React 1-Boc-2-methylpiperazine with cycloheptyl halide (preferably cycloheptyl bromide for better reactivity) in an organic solvent such as acetonitrile.
  • Use an inorganic base like potassium carbonate or sodium bicarbonate to facilitate nucleophilic substitution under reflux conditions.
  • This step yields 4-Boc-1-cycloheptyl-2-methylpiperazine as an intermediate.

Step 3: Boc Deprotection to Obtain this compound Hydrochloride

  • Treat the Boc-protected intermediate with an acid such as hydrochloric acid or sulfuric acid in an alcohol solvent (methanol or ethanol) under reflux to remove the Boc group.
  • After solvent evaporation, add isopropanol to pulp and crystallize the hydrochloride salt of this compound.
  • Filter and dry the solid to obtain a purified intermediate.

Step 4: Free Base Formation and Purification

  • Dissolve the hydrochloride salt in water and adjust the pH to strongly basic (pH 12-14) using sodium hydroxide or potassium hydroxide.
  • Extract the free base with an organic solvent such as dichloromethane or chloroform.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate under reduced pressure.
  • Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Data Table: Reaction Conditions Summary

Step Reactants/Intermediates Conditions Solvents Bases/Acids Reaction Time Yield (%) Notes
1 2-Methylpiperazine + Boc anhydride Room temp, stirring Dichloromethane or EtOAc Triethylamine (base) 2-4 hours ~90 Boc protection of nitrogen
2 1-Boc-2-methylpiperazine + cycloheptyl bromide Reflux, stirring Acetonitrile K2CO3 or NaHCO3 1-3 hours 90-97 Nucleophilic substitution
3 Boc-protected intermediate Reflux with acid Methanol or ethanol HCl or H2SO4 2-4 hours 90-94 Boc deprotection, salt formation
4 Hydrochloride salt pH adjustment, extraction Water + DCM or chloroform NaOH or KOH 1-2 hours 85-95 Free base isolation and purification

Supporting Research Findings and Notes

  • The preparation method for 1-cyclohexylpiperazine, a close analog, has been patented with a three-step process involving nucleophilic substitution of 1-Boc-piperazine with cyclohexyl halide, Boc deprotection under acidic conditions, and free base extraction and purification by reduced pressure distillation. This method avoids expensive reagents like sodium triacetoxyborohydride and simplifies purification by filtration and distillation, enhancing cost-effectiveness and yield.

  • The substitution of the cyclohexyl group with cycloheptyl is expected to follow similar reactivity and conditions due to structural similarity, with minor adjustments in reaction times or temperatures as needed.

  • The methyl substitution at the 2-position of piperazine can be introduced prior to cycloheptyl substitution, ensuring regioselectivity and avoiding side reactions.

  • Alternative synthesis routes involve cyclization of 1,2-diamine derivatives with sulfonium salts such as diphenylvinylsulfonium triflate in the presence of bases like DBU to form protected piperazines, which can then be further functionalized.

  • Oxidation and reduction reactions of 1-cyclohexyl-2-methylpiperazine have been reported, indicating the compound’s chemical versatility, but these are post-synthesis modifications rather than preparation steps.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds or sulfonyl chlorides are often used as electrophiles in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1-Cycloheptyl-2-methylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, enzymes, and proteins, leading to different biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The cycloheptyl group introduces a seven-membered carbocyclic ring, increasing lipophilicity compared to smaller substituents like cyclohexyl or benzyl groups. This may enhance membrane permeability but reduce aqueous solubility.

Table 1: Substituent Comparison

Compound 1-Position Substituent 2-Position Substituent Key Properties
1-Cycloheptyl-2-methylpiperazine Cycloheptyl Methyl High lipophilicity, moderate steric bulk
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl None Opioid-like activity, high toxicity
Cyclizine (1-Benzhydryl-4-methylpiperazine) Benzhydryl None Antihistaminic, clinical use
H-7 (1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine) Isoquinolinylsulfonyl Methyl Protein kinase C inhibition

Pharmacological Activity

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituents:

  • MT-45 : Acts as a μ-opioid receptor agonist but is associated with severe toxicity, including hearing loss and retinal damage .
  • Cyclizine : A histamine H1 antagonist used for motion sickness and nausea .
  • H-7 : Inhibits protein kinase C, restoring proliferation in TPA-treated HL-60 cells .

This compound’s cycloheptyl group may target lipid-rich environments (e.g., CNS receptors), while the 2-methyl group could modulate selectivity. However, its activity remains speculative without direct data.

Table 2: Pharmacological Comparison

Compound Primary Activity Mechanism Toxicity Notes
MT-45 Opioid receptor agonism μ-opioid binding High (neurotoxicity)
Cyclizine Histamine H1 antagonism Competitive receptor blockade Low (approved for clinical use)
H-7 Protein kinase C inhibition ATP-competitive inhibition Moderate (cell line-specific)

Structure-Activity Relationships (SAR)

  • Substituent size : Larger groups (e.g., cycloheptyl vs. cyclohexyl) increase lipophilicity but may reduce binding to compact receptor pockets.
  • Positional effects: 2-methyl substitution (vs.
  • Electron-withdrawing/donating groups : Aromatic substituents (e.g., benzhydryl in cyclizine) enhance π-π stacking, while aliphatic groups prioritize hydrophobic interactions.

Biological Activity

1-Cycloheptyl-2-methylpiperazine is a heterocyclic organic compound belonging to the piperazine family, which is known for its diverse biological and pharmaceutical activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that may influence its biological interactions.

  • Molecular Formula : C12H24N2
  • Molecular Weight : 196.33 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1CNCCN1C2CCCCCC2
PropertyValue
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
IUPAC NameThis compound
InChI KeyWHOLJSXOKAKISZ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.
  • Anticancer Potential : The compound has been explored for its potential anticancer properties, which could be linked to its ability to interact with specific molecular targets involved in cancer progression.

The mechanism of action of this compound is believed to involve interactions with various biological receptors and enzymes. The piperazine ring structure allows it to engage with neurotransmitter receptors and other protein targets, potentially influencing signaling pathways related to pain, mood regulation, and cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study investigated the antimicrobial efficacy of several piperazine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at varying concentrations.
  • Anticancer Activity :
    • In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to disrupt cell cycle progression was noted, warranting further exploration into its therapeutic applications in oncology.
  • Neuropharmacological Effects :
    • Research has also focused on the neuropharmacological effects of piperazine derivatives. Studies indicate that compounds like this compound might exhibit psychoactive properties similar to other piperazines, which could have implications for their use in treating neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other piperazine derivatives is useful:

CompoundStructural DifferenceNotable Activity
1-CyclohexylpiperazineCyclohexyl group instead of cycloheptylAntidepressant effects
1-(3-Chlorophenyl)piperazineChlorophenyl group attachedAntipsychotic properties
1-(3-Trifluoromethylphenyl)piperazineTrifluoromethyl groupPotential anticancer activity

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